Benzenemethanamine, 3-bromo-N-propyl- Benzenemethanamine, 3-bromo-N-propyl-
Brand Name: Vulcanchem
CAS No.: 90389-92-7
VCID: VC21299145
InChI: InChI=1S/C10H14BrN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7,12H,2,6,8H2,1H3
SMILES: CCCNCC1=CC(=CC=C1)Br
Molecular Formula: C10H14BrN
Molecular Weight: 228.13 g/mol

Benzenemethanamine, 3-bromo-N-propyl-

CAS No.: 90389-92-7

Cat. No.: VC21299145

Molecular Formula: C10H14BrN

Molecular Weight: 228.13 g/mol

* For research use only. Not for human or veterinary use.

Benzenemethanamine, 3-bromo-N-propyl- - 90389-92-7

Specification

CAS No. 90389-92-7
Molecular Formula C10H14BrN
Molecular Weight 228.13 g/mol
IUPAC Name N-[(3-bromophenyl)methyl]propan-1-amine
Standard InChI InChI=1S/C10H14BrN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7,12H,2,6,8H2,1H3
Standard InChI Key NNTZFDZBCNIHRX-UHFFFAOYSA-N
SMILES CCCNCC1=CC(=CC=C1)Br
Canonical SMILES CCCNCC1=CC(=CC=C1)Br

Introduction

Chemical Structure and Identification

Molecular Structure

Benzenemethanamine, 3-bromo-N-propyl- consists of a benzene ring with a methanamine group (CH₂NH-) attached to it. The compound features a propyl group attached to the nitrogen atom, with a bromine substituent at the 3-position of the benzene ring. This creates a unique chemical structure with specific reactivity patterns and properties.

Nomenclature and Identification

Physicochemical Properties

Physical Characteristics

Based on analysis of related compounds, Benzenemethanamine, 3-bromo-N-propyl- likely exists as a colorless to pale yellow liquid or solid at room temperature. Compounds of this class typically have characteristic aromatic odors. The presence of both a basic amine group and a halogen substituent contributes to its unique physical properties.

Chemical Properties

As a substituted benzenemethanamine, this compound would exhibit several key chemical properties:

  • The amine functionality provides basic character, making it capable of forming salts with acids.

  • The bromine substituent at the 3-position introduces electrophilic character to that position on the aromatic ring.

  • The compound likely participates in various substitution and elimination reactions typical of brominated aromatic compounds.

  • The benzyl group attached to the nitrogen would influence the nucleophilicity of the amine.

Estimated Physical Constants

Table 1 presents estimated physicochemical properties for Benzenemethanamine, 3-bromo-N-propyl-, based on structural analysis and comparison with related compounds:

PropertyEstimated ValueBasis
Molecular FormulaC₁₀H₁₄BrNStructural analysis
Molecular Weight~228 g/molCalculated from formula
Boiling Point~300-350°CComparison with related amines
Density~1.1-1.3 g/cm³Similar to related brominated amines
SolubilityLimited in water, good in organic solventsTypical for brominated amines

Synthetic Approaches

General Synthesis Methods

The synthesis of Benzenemethanamine, 3-bromo-N-propyl- would likely follow established pathways for substituted benzylamines. Based on related chemistry in the literature, several potential synthetic routes can be proposed:

Alkylation Approaches

One potential synthetic route could involve alkylation of 3-bromobenzylamine with a propyl halide. This approach parallels the synthesis of related compounds mentioned in the literature. For example, the alkylation of pyrazole derivatives with 3-bromo propyl amine has been reported .

Chemical Reactivity and Applications

Reactivity Patterns

Based on its structure, Benzenemethanamine, 3-bromo-N-propyl- would exhibit reactivity associated with both the amine functionality and the bromo-substituted aromatic ring:

  • The secondary amine group can participate in nucleophilic substitution reactions, serving as a building block for more complex molecules.

  • The bromine substituent on the aromatic ring provides a site for metal-catalyzed coupling reactions, such as Buchwald-Miyaura or Suzuki couplings.

  • The compound could potentially form halogen bonds through the bromine atom, which can influence its intermolecular interactions and crystal packing behavior .

Use in Chemical Synthesis

Brominated benzylamines serve as versatile intermediates in organic synthesis. The compound's potential utility in synthetic chemistry is highlighted by how similar brominated amines have been employed. For instance, 3-bromo propyl amine derivatives have been used in the synthesis of pyrazolo[1,5-a] diazepine-2-carboxylates, which are valuable scaffolds for drug design and medicinal chemistry .

Analytical Characterization

Spectroscopic Properties

The characterization of Benzenemethanamine, 3-bromo-N-propyl- would typically involve multiple spectroscopic techniques:

  • NMR Spectroscopy: ¹H NMR would show characteristic signals for aromatic protons, benzylic protons, propyl chain protons, and the NH proton. ¹³C NMR would reveal carbon signals for the aromatic carbons, including the bromine-bearing carbon, the benzylic carbon, and the propyl chain carbons.

  • Mass Spectrometry: Would likely show a characteristic molecular ion pattern reflecting the presence of bromine (with its distinctive isotope pattern).

  • Infrared Spectroscopy: Would display characteristic bands for N-H stretching, aromatic C-H stretching, and C-Br stretching.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods would likely be effective for analyzing the purity and monitoring reactions involving this compound. The presence of both the aromatic ring and the amine group provides good detection profiles for UV and mass spectrometric detection.

Structure-Activity Relationships

Structural Features

The compound possesses several structural features that influence its chemical behavior and potential biological activity:

  • The secondary amine functionality provides a hydrogen bond donor site

  • The aromatic ring contributes to π-π stacking interactions

  • The bromine substituent creates an electron-withdrawing effect on the aromatic ring

  • The propyl chain adds lipophilicity and flexibility to the molecule

Comparison with Related Compounds

Table 2 compares Benzenemethanamine, 3-bromo-N-propyl- with structurally related compounds:

CompoundKey Structural DifferencesNotable Properties
Benzenemethanamine, N-(3-bromopropyl)-a,a-diphenyl-Contains two additional phenyl groups attached to the benzylic carbonHigher molecular weight (380.32 g/mol), higher boiling point (463.1°C), more lipophilic (LogP 5.744)
3-Bromo-N-(3-(tert-butoxy)propyl)benzamideContains an amide linkage instead of amine, and a tert-butoxy groupDifferent reactivity profile due to amide functionality
3-Bromo propyl amineLacks the benzyl groupLower molecular weight, higher water solubility, different reactivity pattern

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